molecular formula C15H21ClN2O4 B1435298 2-(Di-Boc-amino)-3-chloro-pyridine CAS No. 1562232-96-5

2-(Di-Boc-amino)-3-chloro-pyridine

Cat. No. B1435298
M. Wt: 328.79 g/mol
InChI Key: MUVSNIBSHYPWRU-UHFFFAOYSA-N
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Description

The compound “2-(Di-Boc-amino)-3-chloro-pyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a chlorine atom substituted at the 3-position of the pyridine ring. The “Di-Boc-amino” indicates that there are two Boc-protected amino groups .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding pyridine derivative with a Boc-protected amino group. The Boc group serves as a protecting group for the amino group during the reaction .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases, which means it can withstand various conditions during chemical reactions .

Scientific Research Applications

Synthesis of Unnatural Amino Acids and Bioactive Compounds

  • Field : Organic Chemistry
  • Application : N,N-di-Boc-glutamate and aspartate semialdehydes, which are related to “2-(Di-Boc-amino)-3-chloro-pyridine”, are used in the synthesis of unnatural amino acids and other bioactive compounds .
  • Methods : These building blocks are prepared according to various strategies from glutamic and aspartic acids . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
  • Results : The applications of these chiral synthons for the synthesis of unnatural amino acids and other bioactive compounds are discussed .

Protection of Amino Groups

  • Field : Organic Chemistry
  • Application : Boc-protected amines and amino acids are commonly used as intermediates in the synthesis of polypeptides .
  • Methods : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
  • Results : The Boc group is stable towards most nucleophiles and bases, making it useful in orthogonal protection strategies .

Protein Engineering

  • Field : Biochemistry
  • Application : The programmed incorporation of unnatural amino acids with new functional side chains provides a powerful approach for protein or even organism engineering with novel functionalities and capabilities .
  • Methods : Unnatural amino acids can now be incorporated into a specific site of protein during translation by employing the amber codon as the genetic codon for unnatural amino acids .
  • Results : The incorporation of unnatural amino acids into proteins by site-specific mutagenesis provides a valuable new methodology for the generation of novel proteins that possess unique structural and functional features .

Peptide Synthesis

  • Field : Biochemistry
  • Application : BOC-amino acids, which are commonly used for the ordinary solid-phase method, are used in the synthesis of large peptides .
  • Methods : The segment condensation method is an important technique in the synthesis of large peptides. Two different approaches are available, the minimum and the maximum protection strategies .
  • Results : Chemical peptide syntheses consume extremely large quantities of organic solvent due to the multiple solvent-based condensation steps, which damage the environment. Water-based peptide synthesis methods that utilize water-dispersible Boc- and Fmoc-amino acids nanoparticles offer many advantages in terms of reaction efficiency .

Synthesis of Chiral Auxiliaries

  • Field : Organic Chemistry
  • Application : Esters of N-tert-butoxycarbonyl (BOC) amino acids are widely used in peptide chemistry and in preparing several chiral auxiliaries such as β-amino alcohols, oxazolidinones, and α-amino aldehydes .
  • Methods : The preparation method is the reaction of 1,1,3,3-tetramethylguanidinium salts of some amino acids with tert-butyloxycarbonyl azide in 4-dimethylaminopyridine as the solvent .
  • Results : The BOC group is used as a protecting group for amines in organic synthesis .

Water-Based Peptide Synthesis

  • Field : Biochemistry
  • Application : Chemical peptide syntheses consume extremely large quantities of organic solvent due to the multiple solvent-based condensation steps, which damage the environment. Water-based peptide synthesis methods that utilize water-dispersible Boc- and Fmoc-amino acids nanoparticles offer many advantages in terms of reaction efficiency .
  • Methods : This technology uses suspended nanoparticle reactants for the coupling reaction to overcome the solubility problem .
  • Results : The procedure should be more practical .

properties

IUPAC Name

tert-butyl N-(3-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-10(16)8-7-9-17-11/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVSNIBSHYPWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Di-Boc-amino)-3-chloro-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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